3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S2/c17-12-4-1-3-11(9-12)10-23-16-19-18-15-7-6-13(20-21(15)16)14-5-2-8-22-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQKOZZOTTWXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the formation of the triazolopyridazine core followed by the introduction of the chlorobenzylthio and thiophenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazolopyridazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with key analogues:
*Estimated LogP values based on substituent contributions.
Key Observations:
- Electron Effects : Chloro and trifluoromethyl groups (e.g., 477871-64-0) introduce electron-withdrawing effects, which may stabilize the molecule or influence receptor binding .
Antimicrobial Activity
- 6-Chloro-3-thiophen-2-yl (1032705-56-8) : The chloro substituent at position 3 may enhance cytotoxicity but reduce selectivity compared to bulkier groups like 3-chlorobenzylthio .
PDE4 Inhibition
- TPA023 (PDE4 Inhibitor) : Features a 2-ethyltriazol-3-ylmethoxy group at position 6, critical for binding to PDE4 isoforms. The target compound lacks this moiety, suggesting divergent therapeutic applications .
- Compound 18 (): A triazolopyridazine with dimethoxyphenyl and tetrahydrofuran groups, achieving nanomolar potency against PDE4A.
CNS Activity
- MRK-696 () : A triazolopyridazine GABA receptor modulator with a fluorophenyl group. The target’s thioether linkage and thiophene ring could influence GABA subtype selectivity but require experimental validation .
Biological Activity
3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a triazolo[4,3-b]pyridazine core, a thiophene ring, and a chlorobenzyl thio group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's unique combination of functional groups suggests various applications in drug development, particularly in targeting specific molecular pathways involved in disease processes.
Biological Activity Overview
Research indicates that derivatives of triazoles, including compounds similar to this compound, exhibit significant biological activities. Notably, these compounds have shown promise in cancer therapy due to their ability to interact with molecular targets involved in tumor growth and proliferation.
Key Biological Activities
-
Antiproliferative Activity : Several studies have demonstrated that triazolo derivatives exhibit moderate to potent antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural frameworks have been shown to inhibit cell proliferation effectively.
The compound 4q , a derivative of the triazolo framework, displayed potent activity against lung adenocarcinoma (A549) and other cancer cell lines with IC50 values ranging from 0.008 to 0.014 μM .
Compound Cell Line IC50 Value (μM) 4q A549 0.008 4q HT-1080 0.012 4q SGC-7901 0.014 - Mechanism of Action : The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, which is critical for cell division. Immunofluorescence assays have shown that these compounds can disrupt microtubule dynamics significantly .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of triazolo derivatives:
- Study on Antiproliferative Effects : A study synthesized a range of [1,2,4]triazolo[4,3-b]pyridazines and assessed their antiproliferative activity against various cancer cell lines. The results indicated that many compounds exhibited significant activity with IC50 values comparable to established chemotherapeutics .
- Cell Cycle Analysis : Further investigations revealed that certain derivatives could arrest the cell cycle at the G2/M phase in A549 cells. This suggests potential for these compounds as chemotherapeutic agents by hindering cancer cell proliferation .
Q & A
Q. Methodological Strategies :
- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) or CuI for efficient cross-coupling in thioether formation .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution kinetics .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
Data Contradiction : Higher temperatures (>100°C) may degrade the thiophen-2-yl group, reducing yield .
Advanced: How to resolve contradictions in reported bioactivity data across similar triazolo-pyridazine derivatives?
Q. Approaches :
- Structural Comparisons : Compare substituent effects (e.g., 3-chlorobenzyl vs. p-tolyl) on lipophilicity (logP) and target binding .
- Assay Validation : Ensure consistent cell lines and kinase isoforms (e.g., c-Met vs. Pim-1) across studies .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to mitigate aggregation artifacts in cellular assays .
Advanced: What computational methods are used to study its mechanism of action?
- Molecular Docking (AutoDock Vina, Schrödinger) to model interactions with kinase ATP-binding pockets .
- Molecular Dynamics (MD) Simulations (AMBER, GROMACS) to assess binding stability over 100-ns trajectories .
- QSAR Models : Correlate substituent electronic properties (Hammett σ) with inhibitory potency .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Q. Methodology :
Core Modifications : Replace thiophen-2-yl with furan or pyridine to assess π-stacking effects .
Side-Chain Variations : Test alkyl vs. aryl thioethers (e.g., 3-chlorobenzyl vs. cyclohexyl) for steric and electronic impacts .
Bioisosteric Replacement : Substitute the triazole ring with imidazole or oxadiazole to evaluate scaffold flexibility .
Basic: What safety precautions are required when handling this compound?
- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
Advanced: Does this compound exhibit photophysical properties relevant to fluorescence-based assays?
While direct evidence is limited, the thiophen-2-yl group’s conjugated system suggests potential UV-vis absorption (λmax ~270–320 nm). Empirical testing via:
- Fluorescence Spectroscopy : Measure emission spectra in PBS/DMSO mixtures.
- Quantum Yield Calculation : Compare with standard fluorophores (e.g., fluorescein) .
Advanced: How to assess metabolic stability and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
